molecular formula C11H13ClN2O B8196761 (S)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

(S)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B8196761
M. Wt: 224.68 g/mol
InChI Key: KLSOXZAKXOXGIW-SNVBAGLBSA-N
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Description

(S)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole ( 2757083-19-3) is a chiral dihydrooxazole compound of high interest in scientific research and development. This chemical serves as a valuable heterocyclic building block for constructing more complex molecules in medicinal chemistry and material science. With a molecular formula of C11H13ClN2O and a molecular weight of 224.69 g/mol , it is characterized by its specific (S) configuration at the stereocenter, which is critical for applications requiring enantioselectivity, such as in the synthesis of chiral ligands or catalysts. Researchers value this compound for its potential to impart stereochemical control in asymmetric synthesis. Proper handling and storage are essential to maintain its stability and purity; it is recommended to keep in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic uses. For further technical details, including comprehensive safety information (H315-H319) , please contact our sales team.

Properties

IUPAC Name

(4S)-2-(5-chloropyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-7(2)10-6-15-11(14-10)9-4-3-8(12)5-13-9/h3-5,7,10H,6H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSOXZAKXOXGIW-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves the reaction of 5-chloropyridine-2-carboxylic acid with isopropylamine and a suitable oxazole-forming reagent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated reactors and advanced purification systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the chloropyridine ring.

Scientific Research Applications

Chemistry

In chemical research, (S)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole serves as a building block for synthesizing more complex molecules. It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in catalysis and materials science.

Biology

The compound has been investigated for its potential biological activities. It shows promise in:

  • Antimicrobial Activity : Research indicates that this compound may inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving enzyme inhibition .

Medicine

Ongoing research is exploring the therapeutic applications of this compound in treating diseases such as cancer and infections. Its ability to modulate enzyme activity suggests potential use in drug design aimed at specific molecular targets involved in disease pathways.

Industrial Applications

In industry, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical and agrochemical production. Its unique properties allow it to be incorporated into formulations that require specific reactivity or stability .

Mechanism of Action

The mechanism of action of (S)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

The compound is compared to structural analogs with modifications to the pyridine substituents, oxazoline substituents, or stereochemistry. Key differences in electronic, steric, and functional properties are highlighted below.

Substituent Variations on the Pyridine Ring

Table 1: Pyridine Substituent Impact on Properties
Compound Name Pyridine Substituent Oxazoline Substituent Molecular Weight (g/mol) Key Data/Applications
(S)-2-(5-Chloropyridin-2-yl)-4-isopropyl-... 5-Cl Isopropyl ~240.7 High electrophilicity; ligand potential
(S)-2-(6-(tert-Butyl)pyridin-2-yl)-4-isopropyl-... 6-tert-Butyl Isopropyl 330.12 (HRMS) 100% synthesis yield; catalytic applications
(S)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-... 5-CF₃ Isopropyl 258.24 Commercial availability; strong electron-withdrawing effect
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-isopropyl-... 6-Benzhydryl Isopropyl ~427.5 (estimated) High steric bulk; potential for selective catalysis

Key Observations :

  • Electron-withdrawing groups (Cl, CF₃) : Enhance electrophilicity of the pyridine ring, improving metal coordination in catalytic systems. The CF₃ derivative (MW 258.24) is commercially available and used in pharmaceutical intermediates .

Oxazoline Substituent Modifications

Table 2: Oxazoline Substituent Impact
Compound Name Oxazoline Substituent Key Feature
(S)-2-(5-Chloropyridin-2-yl)-4-isopropyl-... Isopropyl Moderate steric bulk; chiral induction
(S)-2-(2-Bromophenyl)-4-(tert-butyl)-... tert-Butyl Increased steric hindrance
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-... Benzyl Enhanced π-π interactions

Key Observations :

  • Isopropyl vs.
  • Benzyl substituents : Improve π-π stacking in coordination complexes, as seen in bipyridin-yl derivatives .

Stereochemical Considerations

  • (S)-Configuration : Critical for enantioselective catalysis. highlights that (R)-configured analogs (e.g., bromophenyl derivatives) exhibit distinct reactivity, underscoring the importance of stereochemistry in applications like asymmetric synthesis .
  • Racemic Mixtures: Not discussed in the evidence, but chiral resolution methods are implied for commercial compounds (e.g., 99% ee purity in bipyridin-yl derivatives) .

Biological Activity

(S)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : (4S)-2-(5-chloropyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
  • Molecular Formula : C₁₁H₁₃ClN₂O
  • Molecular Weight : 224.69 g/mol
  • CAS Number : 2757083-19-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors involved in various biological pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes that are critical in disease processes, potentially leading to therapeutic effects.
  • Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications as an antibacterial agent.

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cells in various cancer types, including breast and lung cancers. The underlying mechanisms may involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

There is emerging evidence that suggests neuroprotective effects of this compound. Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

StudyOrganismConcentrationObserved Effect
E. coli50 µg/mLInhibition of growth by 70%
MCF7 (breast cancer)10 µMInduction of apoptosis in 60% of cells
SH-SY5Y (neuroblastoma)25 µMProtection against oxidative stress

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (S)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or enantiopure starting materials. For example, (S)-(+)-2-phenylglycinol has been employed to synthesize (S)-configured 4,5-dihydrooxazole derivatives via cyclization reactions under reflux conditions in ethanol . Sonication-assisted methods (e.g., in ethanol/acetic acid mixtures) can reduce reaction times (2–20 min) and improve yields (65–80%) for structurally related dihydropyrazoles, suggesting potential applicability for optimizing dihydrooxazole synthesis .

Q. How can spectroscopic and crystallographic techniques confirm the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^{13}C spectra to verify substituent positions and chiral centers. For example, diastereotopic protons in the 4,5-dihydrooxazole ring exhibit distinct splitting patterns .
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., π-π stacking in aromatic systems). CCDC deposition (e.g., CCDC-2239857 for a related compound) provides reference data .
  • IR/MS : Confirm functional groups (e.g., oxazole C=N stretch at ~1650 cm1^{-1}) and molecular ion peaks .

Q. What are best practices for ensuring sample stability during storage and assays?

  • Methodological Answer :

  • Temperature Control : Store at –20°C in inert atmospheres to prevent degradation of sensitive moieties (e.g., chloropyridinyl groups) .
  • Matrix Stabilization : Use continuous cooling during long-term assays to minimize organic decomposition, as observed in wastewater studies with similar heterocycles .

Advanced Research Questions

Q. How does chlorine substitution at the pyridinyl position influence physicochemical properties and reactivity?

  • Methodological Answer :

  • Electronic Effects : Chlorine’s electron-withdrawing nature increases electrophilicity at the pyridine ring, affecting nucleophilic aromatic substitution reactivity. Compare with bromo analogs using Hammett constants or DFT calculations .
  • Solubility : Chlorine reduces polarity; assess via logP measurements (e.g., HPLC) in aqueous/organic phases .

Q. What intermolecular interactions govern the compound’s biological or catalytic activity?

  • Methodological Answer :

  • Crystallographic Analysis : Identify π-π stacking (e.g., between chloropyridinyl and phenyl groups) or hydrogen bonds (e.g., oxazole N–H···O interactions) using tools like Mercury .
  • Docking Studies : Map interactions with biological targets (e.g., enzymes) using PyMol or AutoDock, guided by structural data from isostructural analogs .

Q. How can contradictions between in vitro and in silico biological activity data be resolved?

  • Methodological Answer :

  • Experimental Replication : Ensure assay conditions (e.g., pH, temperature) match computational parameters. For example, organic degradation during prolonged assays may skew results .
  • Dynamic Modeling : Use molecular dynamics simulations to account for conformational flexibility not captured in static docking .

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